Neopentasilane possesses the molecular formula Si₅H₁₂ and exhibits a distinctive branched silicon hydride structure [1] [2] [3]. The compound features a central silicon atom bonded to four silane groups, represented by the linear formula (SiH₃)₄Si [2] [5]. This molecular architecture creates a three-dimensional tetrahedral geometry around the central silicon atom, with each terminal silicon atom maintaining tetrahedral coordination through bonding with three hydrogen atoms [1] [21].
The molecular structure exhibits tetrahedral symmetry similar to its carbon analog, with the central silicon atom adopting sp³ hybridization [20] [23]. The silicon-silicon bond lengths in neopentasilane range from 2.311 to 2.317 Ångströms, with a mean value of 2.314 Ångströms [21]. The Si-Si-Si bond angles approximate the ideal tetrahedral angle of 109.5 degrees, though slight distortions occur due to the bulky silyl substituents [21] [24].
The compound's bonding characteristics involve four Si-Si bonds extending from the central silicon atom to the peripheral SiH₃ groups [9]. Each terminal silicon atom forms three Si-H bonds, resulting in a total of twelve Si-H bonds throughout the molecule [2] [3]. The molecular weight of neopentasilane is 152.52 grams per mole [1] [2] [3].
Neopentasilane demonstrates remarkable structural similarity to neopentane, sharing the same branched tetrahedral architecture while differing primarily in the constituent elements [17] [18]. Both compounds feature a central atom surrounded by four identical substituent groups in tetrahedral arrangement [17] [19].
Property | Neopentasilane | Neopentane |
---|---|---|
Molecular Formula | Si₅H₁₂ | C₅H₁₂ |
Central Atom | Silicon | Carbon |
Terminal Groups | Four SiH₃ groups | Four CH₃ groups |
Molecular Geometry | Tetrahedral | Tetrahedral |
Bond Angles | ~109.5° | ~109.5° |
Hybridization | sp³ | sp³ |
Molecular Weight | 152.52 g/mol | 72.15 g/mol |
Physical State (Room Temperature) | Liquid | Gas |
The key structural difference lies in the element composition, where silicon atoms replace carbon atoms throughout the framework [17] [18]. This substitution significantly affects the molecular weight, with neopentasilane being approximately twice as heavy as neopentane due to silicon's greater atomic mass [17] [22]. Both molecules maintain achiral tetrahedral symmetry, belonging to the Td point group [17] [24].
The quaternary structure in both compounds results from the central atom's tetrahedral coordination with four identical alkyl or silyl groups [17] [18]. This branched configuration eliminates conformational flexibility, creating rigid molecular structures with well-defined geometries [17] [19].
The silicon-silicon bonds in neopentasilane exhibit distinctive properties that influence the compound's reactivity and stability [6] [12]. Bond dissociation energy calculations indicate that Si-Si bonds possess an energy of approximately 304 kilojoules per mole [14]. This value represents considerably lower bond strength compared to carbon-carbon bonds, which typically exhibit energies around 347 kilojoules per mole [10] [12].
Bond Type | Bond Energy (kJ/mol) | Bond Length (Å) |
---|---|---|
Si-Si bond | ~304 | 2.314 (mean) |
Si-H bond | ~304 | - |
C-C bond (comparison) | ~347 | - |
C-H bond (comparison) | ~413 | - |
The silicon-hydrogen bonds in neopentasilane demonstrate similar energy characteristics to the Si-Si bonds, with dissociation energies also approximating 304 kilojoules per mole [14]. This energy similarity between Si-Si and Si-H bonds contrasts with hydrocarbon systems, where C-H bonds typically exhibit higher energies than C-C bonds [10] [12].
The relatively weak Si-Si bonds contribute to neopentasilane's enhanced reactivity compared to its carbon analog [6] [12]. These weaker bonds facilitate thermal decomposition at lower temperatures and enable unique reaction mechanisms during chemical vapor deposition processes [6] [13]. The bond energy characteristics support concerted reaction mechanisms where simultaneous Si-Si and surface Si-H bond breaking occurs during surface interactions [6] [12].
Neopentasilane exists as a colorless liquid at room temperature and atmospheric pressure [2] [3] [4]. The compound exhibits a boiling point range of 132-134°C and a melting point below 0°C, with some sources indicating temperatures below -40°C [3] [4] [16].
Physical Property | Value | Reference |
---|---|---|
Physical State | Colorless liquid | [2] [3] [4] |
Boiling Point | 132-134°C | [3] [4] [16] |
Melting Point | < 0°C (< -40°C) | [3] [4] [16] |
Density | 0.805 g/mL | [37] |
Specific Gravity | 0.793 g/mL | [16] |
Vapor Pressure (25°C) | 15 mm Hg | [16] |
Refractive Index (25°C) | 1.5604 | [27] |
Flash Point | < -40°C | [3] [4] [16] |
Auto-ignition Temperature | < 50°C | [3] [4] [16] |
The compound demonstrates complete insolubility in water while reacting vigorously with aqueous systems [16]. The vapor pressure at 25°C measures 15 millimeters of mercury, indicating moderate volatility [16]. The specific gravity of 0.793 grams per milliliter confirms that neopentasilane is less dense than water [16].
Phase behavior analysis reveals that neopentasilane maintains liquid phase stability over a relatively narrow temperature range compared to lighter silanes [27] [37]. The compound exhibits pyrophoric characteristics, igniting spontaneously upon exposure to air at temperatures below 50°C [3] [4] [16]. This behavior contrasts sharply with neopentane, which exists as a gas at room temperature with a boiling point of 9.5°C [17] [25].
Nuclear magnetic resonance spectroscopy provides valuable structural information for neopentasilane [24] [31]. The ²⁹Si nuclear magnetic resonance spectrum exhibits resonances at -10.1 and -133.4 parts per million for the trimethylsilyl groups and central silicon atom, respectively [24]. These chemical shift values align closely with those observed for tetrakis(trimethylsilyl)silane, confirming the tetrahedral silicon environment [24].
The compound's infrared spectroscopic characteristics include distinctive Si-H stretching vibrations and Si-Si bond signatures [30] [32]. Silicon-hydrogen stretching modes appear in the region around 2144 wavenumbers, while Si-Si vibrational modes contribute to the lower frequency region of the spectrum [30]. The spectroscopic fingerprint enables identification and characterization of neopentasilane in various chemical environments [30] [32].
Electronic excitation spectroscopy studies conducted using coupled-cluster methods reveal excitation thresholds and optical properties [32]. The electronic structure calculations demonstrate that neopentasilane exhibits distinct electronic transitions in the ultraviolet region, providing additional spectroscopic identification criteria [32]. These measurements contribute to understanding the compound's electronic properties and potential applications in semiconductor processing [32].
Thermodynamic characterization of neopentasilane reveals important energetic and stability parameters [27] [37]. The compound's standard formation enthalpy and related thermodynamic functions influence its behavior in chemical vapor deposition applications [6] [15]. Comparative analysis with other perhydridosilanes indicates that neopentasilane possesses intermediate stability within the silicon hydride series [27].
Thermodynamic Property | Value | Measurement Conditions |
---|---|---|
Vapor Pressure | 15 Torr | 25°C |
Boiling Point | 132-134°C | 1 atm |
Density | 0.805 g/mL | 25°C |
Refractive Index | 1.5604 | 25°C |
The vapor pressure temperature relationship follows typical liquid behavior, with exponential increase in vapor pressure as temperature rises [27] [29]. The compound's relatively high boiling point compared to linear silanes reflects the compact, branched molecular structure that enhances intermolecular interactions [27] [37].
Thermal decomposition studies indicate that neopentasilane undergoes complex fragmentation processes at elevated temperatures [13] [27]. The decomposition pathways involve multiple silicon-containing intermediates, including silylenes and higher-order silicon clusters [13]. These thermodynamic characteristics make neopentasilane particularly suitable for low-temperature silicon deposition processes where controlled thermal decomposition is essential [6] [15].